molecular formula C15H10FN3OS B2931667 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 352686-84-1

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2931667
CAS No.: 352686-84-1
M. Wt: 299.32
InChI Key: WQNWPJFWALCBRU-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a thiazole derivative featuring a 4-fluorophenyl substituent at the 4-position of the thiazole ring and a pyridine-4-carboxamide group at the 2-position. Thiazole-based compounds are widely studied for their biological activities, particularly as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory and anticancer drug development .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-3-1-10(2-4-12)13-9-21-15(18-13)19-14(20)11-5-7-17-8-6-11/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNWPJFWALCBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiourea to form the corresponding thiazole derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as Compound ID Y205-3602, is a chemical compound with potential applications in various scientific research fields .

Compound Identification and Characteristics

  • Compound ID: Y205-3602
  • Compound Name: N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
  • Molecular Formula: C16H12FN3OSC_{16}H_{12}FN_3OS
  • Molecular Weight: 313.35 g/mol
  • SMILES: Cc1c(c2ccc(cc2)F)nc(NC(c2ccncc2)=O)s1Cc1c(c2ccc(cc2)F)nc(NC(c2ccncc2)=O)s1
  • logP: 3.3123
  • logD: 3.2743
  • Hydrogen bond acceptors count: 4
  • Hydrogen bond donors count: 1
  • Polar surface area: 43.303
  • InChI Key: FCLWUPMGQFKUNX-UHFFFAOYSA-N

Potential Applications

While the provided search results do not focus specifically on the applications of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide, they do highlight the broader applications of thiazole and pyridine derivatives in medicinal chemistry .

  • Anticonvulsant Properties: Thiazole derivatives have demonstrated anticonvulsant activities . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed anticonvulsant properties and provided 100% protection in tests . Similarly, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showed significant activity with a protection index (PI) of 9.2 .
  • Antitumor Activity: Thiazole-bearing heterocycles have shown anti-proliferative potentials against various cancer cell lines, including breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Compound 23 , a thiazole-pyridine hybrid, exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Another compound, 34 , also demonstrated antiproliferative activity, particularly when an electronegative chlorine (Cl) group was present .
  • Antiviral Agents: Benzothiazolyl-pyridine hybrids have been explored as antiviral agents against viruses such as H5N1 bird flu and SARS-COV-2 .
  • Other Applications: Derivatives of pyridine and thiazole have also shown anti-cholinesterase, anti-malarial, and anti-analgesic properties .

Thiazole and Pyridine Derivatives in Drug Design

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related thiazole/thiazolidinone derivatives:

Compound Name & Source Core Structure Key Substituents Biological Activity (Reported) Physicochemical Properties
Target Compound Thiazole 4-fluorophenyl, pyridine-4-carboxamide Hypothetical COX/LOX inhibitor Moderate logP; fluorine enhances lipophilicity
6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Thiazole 4-hydroxy-3-methoxyphenyl, acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM) Higher solubility due to hydroxyl group
6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) Thiazole 4-hydroxy-3-methoxyphenyl, amino Selective COX-2 inhibitor (IC₅₀ ~11 µM) Lower logP than 6a; polar amino group
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole 2-chlorophenyl, morpholinoacetamide Unknown (structural similarity suggests COX/LOX activity) Enhanced solubility from morpholine group
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-fluorophenyl, pyridine-3-carboxamide Unknown (thiazolidinones are known for diverse bioactivity) Higher molecular weight; potential metabolic stability
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Thiophen-2-yl, sulfanyl, 4-ethyl Unknown (triazoles often target kinases) High lipophilicity (thiophene substituent)

Key Research Findings and Trends

Substituent Effects on Enzyme Selectivity: The acetamide group in compound 6a results in non-selective COX inhibition, whereas the amino group in 6b confers COX-2 selectivity . The target compound’s pyridine-4-carboxamide group may similarly influence selectivity, with the pyridine nitrogen enabling hydrogen bonding to enzyme active sites.

Impact of Heterocyclic Core: Thiazolidinones (e.g., ) exhibit distinct conformational flexibility compared to thiazoles, which may alter binding kinetics or metabolic stability . Triazole-based compounds () introduce additional hydrogen-bonding capabilities and aromaticity, often improving target engagement but increasing molecular weight .

Physicochemical and Pharmacokinetic Profiles: Morpholino groups () enhance aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Characteristics

The molecular formula of this compound is C16H12FN3OSC_{16}H_{12}FN_3OS with a molecular weight of 313.35 g/mol. The compound exhibits a logP value of 3.3123, indicating moderate lipophilicity, which is essential for its biological activity.

PropertyValue
Molecular FormulaC16H12FN3OS
Molecular Weight313.35 g/mol
logP3.3123
Polar Surface Area43.303 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains. For instance, the compound's Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.5 - 1.0
Pseudomonas aeruginosa1.0 - 2.0

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Studies have reported IC50 values ranging from 12.2712.27 to 31.64μM31.64\,\mu M for DNA gyrase inhibition and 0.520.52 to 2.67μM2.67\,\mu M for DHFR inhibition .

Cytotoxicity and Safety Profile

In evaluating the safety profile of this compound, hemolytic activity was assessed, revealing low toxicity with % lysis ranging from 3.233.23 to 15.22%15.22\%. Additionally, non-cytotoxicity was confirmed with IC50 values exceeding 60μM60\mu M, indicating a favorable safety margin for potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study published in the ACS Omega, researchers investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study highlighted its effectiveness against biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, demonstrating superior performance compared to traditional antibiotics like Ciprofloxacin .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with other antimicrobial agents such as Ketoconazole and Ciprofloxacin. The results indicated a significant reduction in MIC values when used in combination therapy, suggesting that this compound could enhance the efficacy of existing treatments .

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